

NMR Spectroscopic Characterization: A Comparative Guide to *tert*-Butyl 3-aminoindoline-1-carboxylate

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Compound of Interest

Compound Name: *tert*-Butyl 3-aminoindoline-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ***tert*-Butyl 3-aminoindoline-1-carboxylate**, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this specific compound, this guide presents a combination of available data for a closely related analogue and expected spectral features. For comparative purposes, the well-documented NMR data for *tert*-Butyl 1H-indole-1-carboxylate is provided, highlighting the significant spectral shifts anticipated upon reduction of the indole ring and substitution at the 3-position.

Comparative NMR Data Analysis

The introduction of an amino group at the C3 position and the saturation of the C2-C3 bond in the indoline ring, as compared to the indole precursor, are expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. The following tables summarize the expected ^1H and ^{13}C NMR data for ***tert*-Butyl 3-aminoindoline-1-carboxylate** alongside the experimental data for *tert*-Butyl 1H-indole-1-carboxylate.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
tert-Butyl 3-aminoindoline-1-carboxylate	Aromatic H	7.0 - 7.8	m	-
H-2	3.5 - 4.5	m	-	
H-3	4.0 - 5.0	m	-	
NH ₂	1.5 - 3.0	br s	-	
t-Butyl	~1.5	s	-	
tert-Butyl 1H-indole-1-carboxylate[1]	H-7	8.13	d	7.2
H-2	7.57	d	3.2	
H-4	7.54	d	7.5	
H-5	7.32-7.29	m	-	
H-6	7.22-7.18	m	-	
H-3	6.55	d	3.6	
t-Butyl	1.66	s	-	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
tert-Butyl 3-aminoindoline-1-carboxylate	C=O	~154
Aromatic C	115 - 150	
C(CH ₃) ₃	~81	
C-2	45 - 55	
C-3	50 - 60	
C(CH ₃) ₃	~28	
tert-Butyl 1H-indole-1-carboxylate[1]	C=O	149.6
C-7a	134.9	
C-3a	130.3	
C-2	125.6	
C-5	123.9	
C-6	122.5	
C-4	120.7	
C-7	114.9	
C-3	107.0	
C(CH ₃) ₃	83.5	
C(CH ₃) ₃	28.0	

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds is outlined below.

Sample Preparation

- Weigh 5-10 mg of the analytical sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
- Transfer the clear solution into a clean, dry 5 mm NMR tube.
- The final sample volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

^1H NMR Acquisition

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

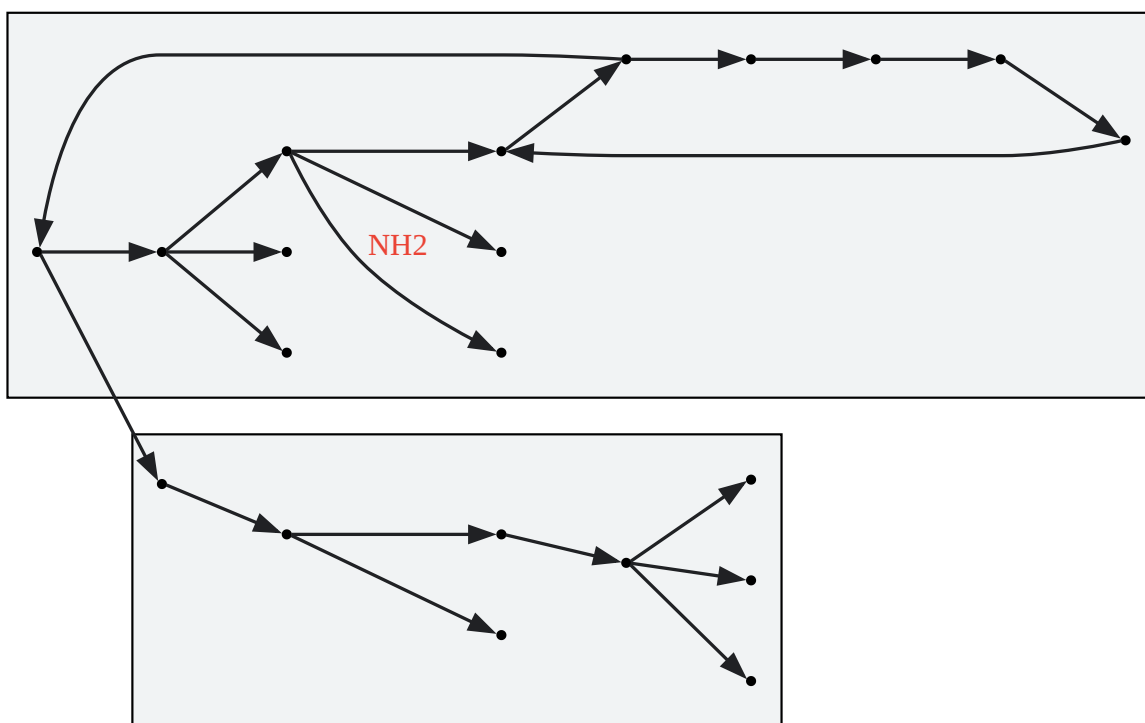
^{13}C NMR Acquisition

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 128 or more, depending on sample concentration and the presence of quaternary carbons.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the solvent carbon signal.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of **tert-Butyl 3-aminoindoline-1-carboxylate**.



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References

- 1. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [NMR Spectroscopic Characterization: A Comparative Guide to tert-Butyl 3-aminoindoline-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592243#1h-nmr-and-13c-nmr-characterization-of-tert-butyl-3-aminoindoline-1-carboxylate>]

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